Propargyl-PEG14-alcohol
Overview
Description
Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of propargyl alcohols and propargyl amines has contributed significantly to the synthesis of bioactive heterocycles . Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .Molecular Structure Analysis
Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol and a molecular formula of C29H56O14 . It contains a hydroxyl group and a propargyl group .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG14-alcohol can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of a larger class of reactions known as propargylic substitution reactions .Physical And Chemical Properties Analysis
Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol . It is soluble in water, DMSO, DMF, DCM . Its density is 1.032 at 20℃ .Scientific Research Applications
Synthesis and Organic Chemistry
- Propargylic alcohols, including Propargyl-PEG14-alcohol, are key in modern organic synthesis. They're used as intermediates in cascade reactions based on Meyer–Schuster rearrangement, creating a variety of enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).
- Propargyl-PEG14-alcohol derivatives play a significant role in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives, vital in the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
- The compound is utilized in the scalable synthesis of propargylated and PEGylated α-hydroxy acids, crucial for creating "clickable" polylactides (Zhang, Ren, & Baker, 2014).
Polymers and Material Science
- Propargyl-PEG14-alcohol contributes to the synthesis of ABA triblock copolymer, useful in drug delivery and cell imaging (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).
- It's employed in the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, offering new strategies in organic synthesis (Ramesh, Bhat, & Chandrasekaran, 2005).
Biomedical and Pharmacological Research
- The compound's derivatives have shown biochemical effects on Echinococcus multilocularis metacestodes, highlighting its potential in parasitology (Sarciron, Audin, Delabre, Gabrion, Pétavy, & Paris, 1993).
Corrosion Inhibition and Material Protection
- Propargyl-PEG14-alcohol is used in corrosion inhibition, specifically in the protection of mild steel in acidic environments, demonstrating its industrial applications (Barmatov & Hughes, 2017).
Astrochemistry
- In astrochemistry, propargyl alcohol is involved in the formation of benzene on interstellar icy mantles, indicating its significance in understanding chemical processes in space (Sivaraman, Mukherjee, Subramanian, & Banerjee, 2014).
Safety And Hazards
Future Directions
The development of synthetic methodologies for the synthesis of allenes by direct transformation of propargyl alcohols has attracted considerable attention among organic chemistry researchers . This could open up new possibilities for the use of Propargyl-PEG14-alcohol in a variety of biomedical applications .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1,30H,3-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQVNIRDMQKBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG14-alcohol | |
CAS RN |
32199-97-6 | |
Record name | 2-Propyn-1-ol, reaction product with 1-2.5 moles of oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.